molecular formula C18H20N4O3S B4518765 3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B4518765
M. Wt: 372.4 g/mol
InChI Key: ZERWLQYPHCWALY-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an indole core substituted with a 4-methoxy group, a propanamide linker, and a 1,3,4-thiadiazole ring fused with a tetrahydrofuran (THF) moiety. The indole moiety is a privileged scaffold in medicinal chemistry, known for its role in modulating biological targets such as kinases and cyclooxygenases . The propanamide linker bridges these two heterocyclic systems, contributing to spatial flexibility and solubility.

Properties

IUPAC Name

3-(4-methoxyindol-1-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-24-14-5-2-4-13-12(14)7-9-22(13)10-8-16(23)19-18-21-20-17(26-18)15-6-3-11-25-15/h2,4-5,7,9,15H,3,6,8,10-11H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERWLQYPHCWALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NC3=NN=C(S3)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiadiazole ring, and finally, the coupling of these intermediates to form the target compound.

    Indole Derivative Preparation: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Thiadiazole Ring Formation: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling Reaction: The final step involves coupling the indole derivative with the thiadiazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the indole ring, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the carbonyl group of the propanamide moiety, potentially converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated indole derivative, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets, such as enzymes or receptors.

    Medicine: Due to its potential biological activity, the compound could be explored for therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide would depend on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as molecular docking and biochemical assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related analogs from the provided evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name/ID Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield (%)
Target Compound Indole (4-OCH₃), Thiadiazole-THF, Propanamide Not explicitly provided Not provided C=O (amide), OCH₃, Thiadiazole N/A
Compound 6 Benzamide, Isoxazole, Phenyl C₁₈H₁₂N₄O₂S 348.39 C=O (amide), Isoxazole 70
Compound 8a Acetylpyridinyl, Phenyl C₂₃H₁₈N₄O₂S 414.49 2×C=O (amide, acetyl) 80
Compound 50 Indole (5-OCH₃, 3-CH₃), Chlorobenzoyl, Sulfonamide Partial data Not provided C=O (amide), SO₂NH, Cl N/A
Compound 194 Trimethoxyphenyl, Imidazole-Pyridine C₂₇H₂₇FN₄O₄S 522.60 C=O (amide), OCH₃, F 49

Key Observations:

Structural Complexity :

  • The target compound’s thiadiazole-THF system distinguishes it from simpler thiadiazole derivatives (e.g., Compound 6 and 8a), which lack fused cyclic ethers. This feature may enhance metabolic stability compared to phenyl-substituted analogs .
  • The 4-methoxyindole group contrasts with the 5-methoxy-3-methylindole in Compound 50 , suggesting divergent binding preferences (e.g., steric effects or electronic profiles).

The THF moiety introduces an oxygen-rich environment absent in Compound 194 (a CK1δ inhibitor with a pyridine-imidazole core), which could improve aqueous solubility .

Synthetic Feasibility :

  • Yields for analogous compounds (e.g., 49–80% in ) suggest that the target’s synthesis may require optimization, particularly for the THF-thiadiazole coupling step.

Spectroscopic Profiles :

  • IR spectra of related compounds (e.g., C=O stretches at 1605–1719 cm⁻¹ in ) align with the expected amide and ketone groups in the target compound.
  • The absence of aromatic substituents on the thiadiazole ring (unlike Compounds 6 and 8a) may simplify its NMR profile, reducing aromatic proton splitting .

Limitations:

  • Direct biological data (e.g., IC₅₀ values, pharmacokinetics) for the target compound are unavailable in the evidence, necessitating extrapolation from structural analogs.
  • Molecular weight and exact solubility parameters for the target compound cannot be calculated without its full formula.

Research Implications

The structural uniqueness of 3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide positions it as a promising candidate for targeted kinase or anti-inflammatory therapies. Future studies should prioritize synthesis optimization and in vitro profiling to quantify its advantages over existing scaffolds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
Reactant of Route 2
Reactant of Route 2
3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

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